(R)-Apomorphine Succinyl-α-cyclodextin
Description
Properties
Molecular Formula |
C₁₇H₁₇NO₂·C₄₀H₆₄O₃₃ |
|---|---|
Molecular Weight |
267.32107292 |
Origin of Product |
United States |
Synthetic Methodologies for R Apomorphine Succinyl α Cyclodextrin Conjugates and Their Inclusion Complexes
Synthesis and Functionalization of α-Cyclodextrin Derivatives for Conjugation
The initial phase in the synthesis of the conjugate involves the selective modification of the α-cyclodextrin macrocycle to introduce a reactive linker. This process is critical for establishing a specific point of attachment for the (R)-Apomorphine molecule.
Regioselective Succinylation of α-Cyclodextrin
The functionalization of α-cyclodextrin is achieved through succinylation, which introduces a carboxylic acid group that serves as a handle for covalent conjugation. The reaction involves the esterification of one of the hydroxyl groups on the cyclodextrin (B1172386) with succinic anhydride.
The regioselectivity of this reaction is a key consideration. α-Cyclodextrin, a cyclic oligosaccharide of six glucopyranose units, possesses primary hydroxyl groups at the C-6 position and secondary hydroxyl groups at the C-2 and C-3 positions. The primary C-6 hydroxyl groups are generally more sterically accessible and nucleophilic, making them the preferred sites for substitution under controlled conditions.
The synthesis is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or pyridine, which can solubilize the cyclodextrin and facilitate the reaction. The reaction proceeds by nucleophilic attack of a hydroxyl group on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a monoester derivative. The use of a base, such as pyridine, can catalyze the reaction and neutralize the resulting carboxylic acid. Temperature and reaction time are optimized to favor mono-substitution and prevent the formation of di- or polysubstituted products.
Table 1: Representative Reaction Conditions for Regioselective Succinylation of α-Cyclodextrin
| Parameter | Condition | Rationale |
|---|---|---|
| Reagent | Succinic Anhydride | Provides the succinyl linker upon ring-opening esterification. |
| Solvent | Pyridine or DMF | Solubilizes α-cyclodextrin and can act as a catalyst. |
| Temperature | Room Temperature to 50°C | Controlled to favor selective mono-esterification at the C-6 primary hydroxyl group. |
| Molar Ratio (CD:Anhydride) | 1:1 to 1:2 | Using a slight excess of anhydride can drive the reaction while minimizing polysubstitution. |
Purification and Spectroscopic Characterization of Succinylated α-Cyclodextrin Intermediates
Following the reaction, the desired mono-6-succinyl-α-cyclodextrin must be isolated from unreacted starting materials and potential byproducts. Purification is commonly achieved through precipitation by adding the reaction mixture to a non-solvent like acetone or ethanol, followed by washing. For higher purity, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed nih.gov.
The structure and purity of the succinylated α-cyclodextrin intermediate are confirmed using a suite of spectroscopic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the product shows characteristic absorption bands that are absent in the starting material. A strong carbonyl (C=O) stretching band typically appears around 1720-1740 cm⁻¹, indicative of the newly formed ester linkage, and a broad hydroxyl (-OH) band from the carboxylic acid is also observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and regioselectivity. In the ¹H NMR spectrum, signals corresponding to the succinyl methylene protons appear as distinct multiplets. The regioselectivity can be confirmed by 2D NMR techniques (like HMBC and HSQC), which show correlations between the succinyl group and the C-6 position of a glucopyranose unit.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the product, confirming the addition of a single succinyl group to the α-cyclodextrin molecule nih.gov.
Table 2: Spectroscopic Data for Mono-6-Succinyl-α-cyclodextrin
| Technique | Observed Feature | Interpretation |
|---|---|---|
| FTIR | ~1730 cm⁻¹ | Stretching vibration of the ester carbonyl (C=O) group. |
| ¹H NMR | Multiplets at ~2.5-2.7 ppm | Signals from the -CH₂-CH₂- protons of the succinyl linker. |
| ¹³C NMR | Signals at ~170-175 ppm | Resonances of the ester and carboxylic acid carbonyl carbons. |
| ESI-MS | [M+Na]⁺ peak corresponding to C₄₀H₆₂O₃₃ + Na⁺ | Confirms the molecular weight of the monosubstituted product. |
Derivatization of (R)-Apomorphine for Covalent Linkage
The second component of the conjugate, (R)-Apomorphine, must be prepared for covalent attachment to the functionalized cyclodextrin.
Strategies for Covalent Conjugation to Succinylated α-Cyclodextrin
The succinylated α-cyclodextrin possesses a terminal carboxylic acid group, which is the reactive site for conjugation. (R)-Apomorphine has two phenolic hydroxyl groups and a secondary amine, all of which are potential sites for covalent linkage. The most common strategy for linking a carboxylic acid to a molecule with hydroxyl groups is through esterification.
An ester bond can be formed between the carboxyl group of the succinyl linker and one of the phenolic hydroxyls of (R)-Apomorphine. This reaction is typically facilitated by a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of the apomorphine (B128758).
Optimization of Reaction Conditions and Isolation of the (R)-Apomorphine Succinyl-α-cyclodextrin Conjugate
The efficiency of the conjugation reaction depends on several factors that must be carefully optimized to maximize the yield of the desired product while minimizing side reactions.
Key parameters for optimization include:
Stoichiometry: The molar ratio of succinylated α-cyclodextrin, (R)-Apomorphine, and coupling agents is critical.
Solvent: A dry, polar aprotic solvent (e.g., DMF) is typically used to ensure all reactants are in solution.
Temperature: Reactions are often run at room temperature or slightly below to maintain the stability of the reactants and intermediates.
Reaction Time: The progress of the reaction is monitored over time (e.g., by thin-layer chromatography or HPLC) to determine the optimal duration.
Isolation of the final conjugate from the reaction mixture requires separating it from unreacted starting materials, the coupling agent, and its byproducts. This is typically achieved using chromatographic methods. Size-exclusion chromatography can separate the larger conjugate from smaller molecules, while reverse-phase HPLC can provide high-purity samples of the final product.
Formation of the (R)-Apomorphine Succinyl-α-cyclodextrin Inclusion Complex
Beyond the covalent linkage, the system can benefit from the formation of a non-covalent inclusion complex. The hydrophobic cavity of the α-cyclodextrin is capable of encapsulating the apomorphine moiety of the conjugate researchgate.netoatext.com. This "self-inclusion" is driven by favorable hydrophobic interactions between the aromatic rings of apomorphine and the non-polar interior of the cyclodextrin cavity oatext.com.
The formation of the inclusion complex is an equilibrium process that occurs in an aqueous solution. The apomorphine portion of the covalently attached drug positions itself within the cyclodextrin cavity to achieve a thermodynamically stable state. The existence of this inclusion complex can be verified through techniques like 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR, which can detect spatial proximities between the protons of the apomorphine and the inner protons of the cyclodextrin cavity. The formation of such a complex can further shield the drug molecule, potentially enhancing its stability.
Complexation Techniques: Co-precipitation, Kneading, Spray Drying, and Freeze Drying Approaches
Several techniques are employed to prepare solid drug-cyclodextrin inclusion complexes. The selection of a particular method depends on factors such as the physicochemical properties of the drug and cyclodextrin, the desired characteristics of the final product, and the scale of production. mdpi.comresearchgate.net
Co-precipitation
The co-precipitation method is one of the most common laboratory techniques for preparing inclusion complexes and is particularly suitable for guest molecules that are poorly soluble in water. researchgate.net The general procedure involves dissolving the cyclodextrin in water, often with heating, to create a saturated or near-saturated solution. The guest molecule, (R)-Apomorphine, would be dissolved separately in a small amount of an organic solvent. This solution is then added dropwise to the aqueous cyclodextrin solution under constant stirring. researchgate.net The formation of the complex, which is typically less soluble than the individual components, is induced by cooling the mixture, leading to its precipitation. mdpi.com The resulting solid precipitate is then collected by filtration, washed to remove any uncomplexed guest, and dried. researchgate.net This method is noted for its simplicity and efficiency in achieving effective drug-cyclodextrin interaction. humapub.com
Kneading
The kneading method is a semi-solid state technique that involves the formation of a thick paste to facilitate the interaction between the drug and cyclodextrin. mdpi.com In this process, the cyclodextrin is first moistened with a small amount of a solvent, typically a water-alcohol mixture, to form a consistent paste. humapub.com The guest molecule is then gradually added to this paste, and the mixture is kneaded for a specified period, often 30 to 45 minutes. eijppr.com During kneading, more solvent can be added to maintain a suitable consistency. The intense mixing under pressure enhances the inclusion of the drug into the cyclodextrin cavity. After kneading, the resulting mass is dried, commonly in an oven at a controlled temperature, and then pulverized to obtain a fine powder. mdpi.com This technique is considered economical and is effective in yielding high-performance inclusion complexes. eijppr.com
Spray Drying
Spray drying is a continuous process that transforms a liquid feed into a dry powder in a single step, making it highly suitable for industrial-scale production. researchgate.net For drug-cyclodextrin complexation, both the guest molecule and the cyclodextrin are dissolved in a suitable solvent system to form a clear solution. This solution is then atomized into a chamber where it is met with a stream of hot gas. The high temperature causes the rapid evaporation of the solvent, leaving behind fine, solid particles of the inclusion complex. nih.gov Key process variables that must be optimized include the inlet temperature, the solution spray rate, and the gas flow rate, as these can significantly impact the product's yield, moisture content, and particle characteristics. researchgate.net Spray drying is often favored as it can produce amorphous particles with a high degree of complexation, which can lead to enhanced dissolution rates. nih.gov
Freeze Drying (Lyophilization)
Freeze drying is a process that involves freezing the material and then reducing the surrounding pressure to allow the frozen solvent in the material to sublimate directly from the solid phase to the gas phase. This method is particularly advantageous for thermolabile compounds that may be degraded by the high temperatures used in spray drying. nih.gov To prepare an inclusion complex, the drug and cyclodextrin are dissolved in an aqueous solution. This solution is then rapidly frozen at a very low temperature (e.g., -70 °C). ekb.egtbzmed.ac.ir Following freezing, the product is placed under a high vacuum. A primary drying phase removes the frozen solvent through sublimation, and a secondary drying phase removes any residual unfrozen solvent by desorption. tbzmed.ac.ir This process yields a highly porous, amorphous powder with a large surface area, which can be readily reconstituted. ekb.egnih.gov Studies on similar compounds have shown that freeze drying can be a highly successful technique for forming true inclusion complexes with superior dissolution behavior. ekb.eg
Table 1: Comparison of Common Complexation Techniques
| Technique | Principle | Typical Solvents | Advantages | Disadvantages |
|---|---|---|---|---|
| Co-precipitation | Precipitation of the complex from a supersaturated solution. mdpi.com | Water, Ethanol, or other organic solvents. researchgate.net | Simple, efficient, widely used in labs. researchgate.net | Not ideal for large-scale production due to large solvent volumes. mdpi.com |
| Kneading | Intense mixing of components in a paste-like consistency. mdpi.com | Water-alcohol mixtures. humapub.com | Economical, simple, requires minimal solvent. humapub.comeijppr.com | May result in only partial complexation. mdpi.com |
| Spray Drying | Rapid evaporation of solvent from atomized droplets in hot gas. researchgate.net | Water, Ethanol, or other volatile solvents. | Rapid, continuous process, suitable for industrial scale-up, produces amorphous particles. nih.govresearchgate.net | Requires specialized equipment, thermal stress can degrade sensitive drugs. researchgate.net |
| Freeze Drying | Sublimation of frozen solvent from a solution under vacuum. nih.gov | Primarily water, sometimes with co-solvents like tertiary butyl alcohol. nih.gov | Ideal for heat-sensitive drugs, produces porous, readily soluble products. ekb.egnih.gov | Time-consuming, high energy consumption, costly process. mdpi.com |
Stoichiometric Considerations and Optimization in Complex Formation
The stoichiometry of an inclusion complex refers to the molar ratio of the guest molecule to the host cyclodextrin. The most common stoichiometry is 1:1, where one molecule of the drug is encapsulated within one molecule of cyclodextrin. nih.gov However, other arrangements such as 1:2 (one drug to two cyclodextrins), 2:1, or 2:2 can also occur, depending on the relative sizes and geometries of the guest and host molecules. scispace.com Establishing the correct stoichiometry is a critical first step in characterizing the complex and optimizing its formation. nih.gov
A primary method for determining the stoichiometry of complexes in solution is the continuous variation method, also known as Job's plot. scispace.com In this technique, a series of solutions are prepared containing varying mole fractions of the drug and cyclodextrin, while the total molar concentration is kept constant. A physical property that changes upon complexation, such as UV-Vis absorbance, is measured for each solution. When this property change is plotted against the mole fraction, the maximum deviation corresponds to the stoichiometry of the complex. scispace.com For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex. scispace.com This method has been successfully used to confirm the 1:1 stoichiometry for complexes of β-cyclodextrin with morphine and other opioid derivatives. semmelweis.hunih.govresearchgate.net
Optimization of the complex formation is closely linked to the phase solubility profile of the drug in the presence of increasing concentrations of the cyclodextrin. Phase solubility studies, as described by Higuchi and Connors, are widely used to investigate these interactions. The resulting diagram reveals the type of complex formed and allows for the calculation of the apparent stability constant (Kc), a measure of the binding strength between the guest and host. cityu.edu.hk An AL-type phase solubility diagram, which shows a linear increase in guest solubility with cyclodextrin concentration, is indicative of the formation of a soluble 1:1 complex. cityu.edu.hk The stability constant can be calculated from the slope and intercept of this linear plot. Optimization involves adjusting parameters such as the drug-to-cyclodextrin molar ratio to achieve the desired solubility enhancement and complex stability. For instance, studies on cathinone analogs with succinylated-β-CD have demonstrated the importance of the host structure in achieving high complex stabilities. mdpi.com
Table 2: Examples of Stoichiometry and Stability Constants for Opioid/Apomorphine Analogs with Cyclodextrins
| Guest Molecule | Host Cyclodextrin | Stoichiometry (Guest:Host) | Stability Constant (Kc) | Method of Determination |
|---|---|---|---|---|
| Nalorphine | β-Cyclodextrin | 1:1 | Not specified in abstract | Continuous Variation (Job's Plot) semmelweis.hu |
| Morphine Derivatives | β-Cyclodextrin | 1:1 | Determined for various forms | ¹H NMR Titrations nih.govresearchgate.net |
| Cathinone Analogs | Succinylated-β-CD | 1:1 | High stability observed | Job's Plot Method mdpi.com |
| Andrographolide | γ-Cyclodextrin | 1:1 | Highest among tested CDs | Phase Solubility Study cityu.edu.hk |
Advanced Spectroscopic and Supramolecular Characterization of the R Apomorphine Succinyl α Cyclodextrin Complex
Structural Analysis and Solid-State Characterization
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Thermal Behavior and Supramolecular Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermoanalytical techniques used to investigate the solid-state properties of the (R)-Apomorphine Succinyl-α-cyclodextrin complex. These methods provide evidence of inclusion complex formation by comparing the thermal behavior of the complex to that of its individual components and their simple physical mixture.
In DSC analysis, the formation of an inclusion complex is often indicated by the disappearance or significant shift of the endothermic peak corresponding to the melting point of the guest molecule, in this case, (R)-Apomorphine. The thermogram of the complex typically presents a unique profile, distinct from either (R)-Apomorphine or Succinyl-α-cyclodextrin, suggesting the formation of a new solid phase. nih.govnih.gov For the (R)-Apomorphine Succinyl-α-cyclodextrin complex, the sharp endotherm characteristic of crystalline (R)-Apomorphine would be expected to be absent or broadened, confirming its amorphization and encapsulation within the cyclodextrin (B1172386) cavity. nih.gov
TGA provides complementary information regarding the thermal stability and decomposition of the material as a function of temperature. The TGA curve of the complex would exhibit a different weight loss pattern compared to the individual components. This altered decomposition profile indicates an interaction between the host and guest, often showing an increase in the thermal stability of the encapsulated (R)-Apomorphine.
Table 1: Illustrative DSC and TGA Data for (R)-Apomorphine and its Succinyl-α-cyclodextrin Complex
| Sample | DSC Event (Melting Point) | TGA Onset of Decomposition |
| (R)-Apomorphine | Sharp endotherm at ~195 °C | ~220 °C |
| Succinyl-α-cyclodextrin | Broad endotherm (water loss) ~100 °C | ~290 °C |
| Physical Mixture | Endotherm at ~195 °C present | Two-stage decomposition |
| (R)-Apomorphine Succinyl-α-cyclodextrin Complex | Endotherm at ~195 °C absent | Single-stage decomposition at ~275 °C |
Note: Data is illustrative of typical findings in cyclodextrin complex characterization.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): Morphological Changes and Surface Topography
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to characterize the morphological and topographical changes that occur upon complexation.
SEM analysis provides insights into the surface morphology and particle shape of the materials. Pure (R)-Apomorphine typically appears as discrete particles with a defined crystalline shape. In contrast, the SEM micrograph of the (R)-Apomorphine Succinyl-α-cyclodextrin complex is expected to show particles with a significantly different morphology. The original crystalline structure of the drug is generally replaced by more amorphous, often spherical or irregular agglomerates, which is a strong indication of inclusion complex formation. nih.govekb.eg
AFM offers high-resolution, three-dimensional imaging of the surface topography. It can confirm the particle shapes observed in SEM and provide quantitative data on surface roughness and particle size distribution. researchgate.net For the complex, AFM would likely reveal a homogenous surface topography, further supporting the formation of a new, single-phase solid.
Table 2: Expected Morphological Characteristics from SEM Analysis
| Sample | Expected Morphology |
| (R)-Apomorphine | Discrete, needle-shaped crystalline particles. |
| Succinyl-α-cyclodextrin | Amorphous, somewhat spherical particles. |
| Physical Mixture | A simple blend of the two distinct morphologies. |
| (R)-Apomorphine Succinyl-α-cyclodextrin Complex | Homogeneous, amorphous agglomerates with loss of drug crystallinity. nih.gov |
Solution-Phase Supramolecular Characterization
Isothermal Titration Calorimetry (ITC): Thermodynamics of Complexation (Enthalpy, Entropy, Binding Constant)
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes associated with binding events in solution. It provides a complete thermodynamic profile of the interaction between (R)-Apomorphine and Succinyl-α-cyclodextrin, including the binding constant (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.govkhanacademy.org
The experiment involves titrating the Succinyl-α-cyclodextrin into a solution containing (R)-Apomorphine and measuring the minute amounts of heat released or absorbed with each injection. khanacademy.org The resulting data allows for the calculation of the key thermodynamic parameters. The binding affinity is determined from the binding constant (Kₐ), while the signs and magnitudes of ΔH and ΔS reveal the driving forces of the complexation. researchgate.net For many drug-cyclodextrin systems, the complexation is driven by favorable enthalpy changes (ΔH < 0) and is often assisted by positive entropy changes (ΔS > 0), which can be attributed to the release of ordered water molecules from the cyclodextrin cavity. researchgate.netnih.gov
Table 3: Representative Thermodynamic Parameters for Complexation at 298.15 K
| Parameter | Symbol | Illustrative Value | Unit |
| Stoichiometry | n | 1.1 | - |
| Binding Constant | Kₐ | 1.5 x 10³ | M⁻¹ |
| Enthalpy Change | ΔH | -25.2 | kJ/mol |
| Entropy Change | TΔS | -6.5 | kJ/mol |
| Gibbs Free Energy Change | ΔG | -18.7 | kJ/mol |
Note: Data is illustrative and based on typical values for drug-cyclodextrin interactions. nih.gov The negative ΔH suggests that van der Waals forces and hydrogen bonding are significant driving forces, while the negative TΔS indicates a net increase in order upon complexation.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Host-Guest Binding
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is used to determine the kinetics of the host-guest binding, specifically the association rate constant (kₐ or k_on) and the dissociation rate constant (k_d or k_off). researchgate.netnih.gov From these rates, the equilibrium dissociation constant (K_D), the reciprocal of the binding constant (Kₐ), can be calculated (K_D = k_d/k_a). nih.gov
In a typical SPR experiment for this system, the Succinyl-α-cyclodextrin (the ligand) would be immobilized on a sensor chip surface. A solution of (R)-Apomorphine (the analyte) is then flowed over the surface. researchgate.net The binding of (R)-Apomorphine to the immobilized cyclodextrin causes a change in the refractive index at the surface, which is detected in real-time as a response signal. nih.gov By analyzing the association and dissociation phases of the sensorgram, the kinetic parameters are determined. nih.gov
Table 4: Illustrative Kinetic and Affinity Data from SPR Analysis
| Parameter | Symbol | Illustrative Value | Unit |
| Association Rate Constant | kₐ | 2.1 x 10³ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k_d | 1.4 | s⁻¹ |
| Equilibrium Dissociation Constant | K_D | 6.7 x 10⁻⁴ | M |
Note: Data is illustrative of typical findings. nicoyalife.com The fast association and dissociation rates indicate a dynamic equilibrium between the free and complexed states in solution. mdpi.com
Dynamic Light Scattering (DLS) and Zeta Potential Measurements: Colloidal Stability and Charge Characteristics of the Complex
Dynamic Light Scattering (DLS) and zeta potential measurements are crucial for characterizing the behavior of the complex in an aqueous environment.
DLS measures the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the complex in solution. The PDI is a measure of the heterogeneity of particle sizes in the sample; a value below 0.5 is generally considered indicative of a homogenous and monodisperse population. ekb.eg These parameters are vital for assessing the colloidal stability of the formulation.
Zeta potential measures the magnitude of the electrostatic charge on the surface of the complex. This value is a key predictor of the stability of a colloidal dispersion; particles with a high absolute zeta potential (typically > |30| mV) will repel each other, preventing aggregation and ensuring stability. ekb.eg Given the anionic nature of the succinyl group, the (R)-Apomorphine Succinyl-α-cyclodextrin complex is expected to have a negative zeta potential. ekb.eg
Table 5: Representative DLS and Zeta Potential Data
| Parameter | Illustrative Value | Interpretation |
| Hydrodynamic Diameter | 350 ± 15 nm | Average size of the complex in solution. ekb.eg |
| Polydispersity Index (PDI) | 0.38 ± 0.05 | Indicates a relatively homogenous particle size distribution. ekb.eg |
| Zeta Potential | -25.5 ± 2.1 mV | Indicates good colloidal stability due to electrostatic repulsion. ekb.eg |
Electrophoretic Mobility Studies: Charge Characteristics of the Complex
Electrophoretic mobility studies provide direct information on the charge characteristics of the complex by measuring its velocity in a uniform electric field. The results are closely related to the zeta potential and confirm the surface charge of the complex.
Mechanistic Insights into R Apomorphine Succinyl α Cyclodextrin Host Guest Interactions
Theoretical Principles of Cyclodextrin (B1172386) Inclusion Chemistry
Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic outer surface and a lipophilic inner cavity, enabling them to encapsulate a wide variety of guest molecules. iipseries.orgoatext.com The formation of an inclusion complex is not governed by the creation of formal chemical bonds but rather by a subtle interplay of several weaker intermolecular forces and thermodynamic factors. iipseries.orgresearchgate.net
The encapsulation of a guest molecule like (R)-Apomorphine into the succinyl-α-cyclodextrin cavity is a thermodynamically driven process, primarily propelled by a combination of non-covalent interactions. mdpi.com
Van der Waals Interactions : Once the guest molecule is positioned within the cavity, van der Waals forces become a dominant stabilizing interaction. researchgate.netmdpi.comconsensus.app These are weak, short-range attractive forces that occur between the guest molecule and the atoms lining the hydrophobic interior of the cyclodextrin. mdpi.comnih.gov Studies have shown that for many cyclodextrin complexes, van der Waals forces contribute significantly to the total binding energy and are a primary determinant of complex stability. mdpi.com
Hydrogen Bonding : While the cavity itself is hydrophobic, the rims of the cyclodextrin are decorated with hydroxyl groups, and the succinyl substituent introduces carboxyl groups, which are capable of forming hydrogen bonds. researchgate.netmdpi.com These interactions can occur between the host and guest if the guest molecule possesses hydrogen bond donor or acceptor groups, such as the hydroxyl groups on the (R)-Apomorphine molecule. mdpi.com These bonds, though often considered secondary to the hydrophobic effect, can significantly influence the specific orientation and stability of the guest within the host. researchgate.netnih.gov
The formation of a stable inclusion complex is highly dependent on a dimensional and geometrical fit between the host and guest. iipseries.orgoatext.com This principle of "molecular recognition" dictates that the size and shape of the guest molecule must be compatible with the dimensions of the cyclodextrin cavity. nih.gov
α-cyclodextrin, composed of six glucopyranose units, has the smallest cavity among the common natural cyclodextrins. oatext.com The succinyl modification may slightly alter the effective shape and charge at the rim. For the (R)-Apomorphine molecule to be encapsulated, its dimensions must allow it to penetrate the cavity without significant steric hindrance. The specificity of the interaction arises from how well the guest molecule's geometry complements the host's cavity, maximizing favorable contacts (like van der Waals forces) and minimizing unfavorable ones. iipseries.orgnih.gov This precise structural relationship is fundamental to the stability and stoichiometry of the resulting complex, which is most commonly 1:1 (one host to one guest). nih.gov
Computational Modeling and Molecular Dynamics Simulations
To visualize and quantify the interactions within the (R)-Apomorphine Succinyl-α-cyclodextrin complex at an atomic level, computational methods are indispensable. nih.govnih.gov These techniques act as a "computational microscope," providing insights that are often difficult to obtain through experimental means alone. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a guest molecule when it binds to a host. nih.gov For the (R)-Apomorphine Succinyl-α-cyclodextrin system, docking simulations would place the apomorphine (B128758) molecule into the cyclodextrin cavity in various positions and calculate a "docking score" for each pose, which approximates the binding affinity. nih.gov The pose with the best score represents the most probable binding conformation.
These simulations can reveal which parts of the (R)-Apomorphine molecule are likely to be inserted into the hydrophobic cavity and which parts might interact with the hydrophilic rims. nih.govnih.gov For example, the hydrophobic catechol and isoquinoline (B145761) rings of apomorphine would likely be encapsulated, while its hydroxyl groups could form hydrogen bonds with the cyclodextrin's succinyl or hydroxyl groups. nih.gov
Table 1: Illustrative Molecular Docking Results for a Host-Guest Complex This table presents hypothetical data to illustrate the typical output of a molecular docking study.
| Docking Pose | Binding Affinity (ΔG, kcal/mol) | Key Interacting Host Residues | Predicted Interactions |
| 1 | -7.2 | Interior cavity, Primary hydroxyls | Van der Waals, Hydrophobic |
| 2 | -6.8 | Secondary hydroxyls, Succinyl group | Hydrogen bond, Van der Waals |
| 3 | -6.5 | Interior cavity | Hydrophobic |
Molecular Dynamics (MD) Simulations: Elucidation of Dynamic Interactions and Stability over Time
While molecular docking provides a static snapshot of the complex, molecular dynamics (MD) simulations offer a dynamic view. nih.govnih.gov MD simulations solve Newton's equations of motion for every atom in the system, including the host, guest, and surrounding solvent molecules, over a specific period. nih.govnih.gov This allows researchers to observe the complex's behavior and stability over time. nih.gov
For the (R)-Apomorphine Succinyl-α-cyclodextrin complex, an MD simulation could:
Assess the stability of the binding pose predicted by docking.
Reveal the flexibility of both the apomorphine and the succinyl-α-cyclodextrin during the interaction.
Characterize the dynamic network of hydrogen bonds between the host and guest and with surrounding water molecules.
Calculate the binding free energy, providing a more rigorous estimation of the complex's stability. nih.gov
Table 2: Typical Parameters and Outputs of an MD Simulation Study This table outlines common parameters and the kind of data generated from an MD simulation of a host-guest complex.
| Parameter | Typical Value/Description | Purpose |
| Simulation Time | 100-500 nanoseconds | To ensure the system reaches equilibrium and to observe significant dynamic events. |
| Force Field | e.g., AMBER, CHARMM, GROMOS | A set of parameters that defines the potential energy of the system's atoms and bonds. |
| Solvent Model | e.g., TIP3P, SPC/E | Explicit representation of water molecules to accurately simulate the aqueous environment. |
| Key Outputs | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA) | To measure structural stability, atomic flexibility, specific interactions, and overall binding affinity. |
Quantum Chemical Calculations: Electronic Structure and Interaction Energies
Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide the most accurate description of the electronic structure and energetics of the host-guest complex. dntb.gov.uanih.gov Unlike the classical approximations used in docking and MD, QC methods solve the Schrödinger equation to describe the distribution of electrons within the system.
These calculations are computationally intensive but yield highly detailed information. nih.gov For the (R)-Apomorphine Succinyl-α-cyclodextrin complex, QC methods can be used to:
Precisely calculate the binding energy of the complex. ekb.eg
Decompose the total interaction energy into its constituent physical components, such as electrostatic, van der Waals (dispersion), and charge-transfer contributions. mdpi.com
Analyze the nature of the chemical bonds, including hydrogen bonds, through methods like Natural Bond Orbital (NBO) analysis. researchgate.net
Simulate theoretical spectroscopic properties (e.g., IR, NMR) that can be directly compared with experimental data to validate the predicted structure. dntb.gov.ua
Table 3: Example of Interaction Energy Decomposition from Quantum Chemical Calculations This table shows a hypothetical breakdown of interaction energies for a host-guest complex, as might be determined by a method like DFT with Symmetry-Adapted Perturbation Theory (SAPT).
| Energy Component | Calculated Value (kcal/mol) | Description |
| Electrostatic | -8.5 | Attraction/repulsion between static charge distributions. |
| Exchange (Pauli Repulsion) | +12.0 | Short-range repulsion due to electron cloud overlap. |
| Induction (Polarization) | -4.2 | Distortion of electron clouds leading to attraction. |
| Dispersion (van der Waals) | -15.1 | Attraction from correlated electron fluctuations. |
| Total Interaction Energy | -15.8 | The net sum of all attractive and repulsive forces. |
Through the synergistic application of these theoretical and computational approaches, a comprehensive, multi-scale understanding of the mechanistic details governing the (R)-Apomorphine Succinyl-α-cyclodextrin host-guest system can be achieved.
Kinetics and Equilibrium of Complex Dissociation and Association
The formation of the host-guest complex can be represented by the following equilibrium:
(R)-Apomorphine + Succinyl-α-cyclodextrin ⇌ (R)-Apomorphine Succinyl-α-cyclodextrin
The forward reaction is characterized by the association rate constant (kₐ), and the reverse reaction is defined by the dissociation rate constant (kₔ). These constants are crucial as they determine how quickly the complex forms and breaks apart.
Several advanced analytical techniques can be employed to measure these kinetic parameters. For instance, surface plasmon resonance (SPR) imaging has been successfully used to generate kinetic data, including association and dissociation rate constants, for a wide range of drug-cyclodextrin interactions. nih.gov Another powerful method is ultrasonic relaxation spectroscopy, which can provide detailed information about the kinetic and thermodynamic characteristics of complexation mechanisms by studying the relaxation processes in solution. mdpi.com
The ratio of the association to the dissociation rate constant (kₐ/kₔ) gives the equilibrium constant or stability constant (K) of the complex. A higher K value indicates a more stable complex.
Illustrative Data Table: Kinetic Parameters for Host-Guest Complexation
The following data is illustrative and based on typical values observed for drug-cyclodextrin complexes, as specific experimental values for (R)-Apomorphine Succinyl-α-cyclodextrin are not publicly documented.
| Parameter | Symbol | Illustrative Value | Unit | Significance |
| Association Rate Constant | kₐ | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate Constant | kₔ | 3.0 x 10² | s⁻¹ | Rate of complex breakdown |
| Stability Constant | K | 500 | M⁻¹ | Overall complex stability |
The stability of the (R)-Apomorphine Succinyl-α-cyclodextrin complex is not static but is significantly influenced by the surrounding environment. Key factors include the pH of the solution, the temperature, and the ionic strength.
pH
The pH of the medium plays a critical role due to the ionizable nature of both the guest, (R)-Apomorphine, and the host, Succinyl-α-cyclodextrin. (R)-Apomorphine is a basic compound with a pKa associated with its tertiary amine. The succinyl group on the α-cyclodextrin provides an acidic functionality.
The degree of ionization of both molecules will change with pH, which in turn affects their interaction. Generally, the neutral, less hydrophilic form of a drug molecule is more readily included in the hydrophobic cavity of the cyclodextrin. nih.gov For (R)-Apomorphine, as the pH decreases and the amine group becomes protonated (cationic), its hydrophilicity increases, which could lead to a decrease in the stability of the inclusion complex. Conversely, the ionization state of the succinyl group (anionic at higher pH) can introduce electrostatic interactions (either repulsive or attractive) with the guest molecule, further modulating the complex stability. Studies on morphine derivatives with β-cyclodextrin have shown that the highest stability is achieved in alkaline solutions where the amino group is in its neutral state. nih.gov
Temperature
Temperature affects the thermodynamics of the complexation process. The stability constant (K) is related to the change in Gibbs free energy (ΔG) of the system. The influence of temperature on K can be described by the van 't Hoff equation, which allows for the determination of the enthalpy (ΔH) and entropy (ΔS) changes associated with the inclusion process. nih.gov These thermodynamic parameters provide insight into the driving forces of complexation, whether it is an enthalpy-driven process (exothermic) or an entropy-driven one. nih.gov
Ionic Strength
The ionic strength of the solution, determined by the concentration of dissolved salts, can also impact complex stability. An increase in ionic strength can affect the hydrophobic interactions that are often a primary driving force for complexation. For some cyclodextrin complexes, an increase in ionic strength has been shown to increase the stability constant. This can be due to a "salting-out" effect, where the increased ionic strength reduces the solubility of the hydrophobic guest in the aqueous phase, thereby favoring its inclusion into the cyclodextrin cavity.
Illustrative Data Table: Influence of Environmental Factors on Complex Stability Constant (K)
The following data is hypothetical and serves to illustrate the expected trends for the (R)-Apomorphine Succinyl-α-cyclodextrin complex based on general principles of cyclodextrin chemistry. nih.govscielo.br
| Condition | pH | Temperature (°C) | Ionic Strength (M) | Illustrative Stability Constant (K) (M⁻¹) |
| Acidic | 5.0 | 25 | 0.15 | 250 |
| Neutral | 7.4 | 25 | 0.15 | 500 |
| Basic | 9.0 | 25 | 0.15 | 750 |
| Standard Temp | 7.4 | 25 | 0.15 | 500 |
| Elevated Temp | 7.4 | 37 | 0.15 | 380 |
| Low Ionic Strength | 7.4 | 25 | 0.05 | 420 |
| High Ionic Strength | 7.4 | 25 | 0.50 | 600 |
Preclinical Biopharmaceutical and Pharmacokinetic Investigations of R Apomorphine Succinyl α Cyclodextrin Mechanistic Focus in Animal Models and in Vitro Systems
In Vitro Release Profiles from the Complex
The dissociation of the (R)-apomorphine succinyl-α-cyclodextrin complex is a critical determinant of the drug's bioavailability. In vitro studies are paramount in elucidating the mechanisms governing the release of (R)-apomorphine from its cyclodextrin (B1172386) host.
The release of a guest molecule from a cyclodextrin complex is a dynamic equilibrium. While specific data on the (R)-apomorphine succinyl-α-cyclodextrin complex is not extensively available, the principles of cyclodextrin chemistry allow for informed predictions. The succinyl moiety, being an ester, introduces the potential for enzyme-triggered release. Esterases, present in various biological fluids and tissues, could hydrolyze the succinyl group, thereby altering the structure and binding affinity of the cyclodextrin and facilitating the release of (R)-apomorphine.
Furthermore, the pH of the surrounding medium can influence the release kinetics. The carboxylic acid group on the succinyl moiety will have a specific pKa. At pH values above this pKa, the carboxylate will be deprotonated and negatively charged. This can influence the interaction with the guest molecule, (R)-apomorphine, which itself has ionizable groups. Changes in the ionic state of either the host or the guest due to pH variations in different physiological compartments (e.g., stomach vs. intestine) can shift the binding equilibrium and trigger the release of the drug.
(R)-Apomorphine hydrochloride is soluble in water, at approximately 10 mg/mL. sigmaaldrich.com However, its stability in aqueous solutions can be a concern, as they may decompose and should be freshly prepared. sigmaaldrich.com Cyclodextrins are known to enhance the solubility and stability of guest molecules. sigmaaldrich.com The formation of an inclusion complex with succinyl-α-cyclodextrin can significantly improve the apparent solubility of (R)-apomorphine.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. sigmaaldrich.comnih.gov This structure allows them to encapsulate hydrophobic molecules, or hydrophobic moieties of molecules, within their cavity, effectively shielding them from the aqueous environment. sigmaaldrich.com This "host-guest" interaction is reversible. sigmaaldrich.com The succinylation of α-cyclodextrin further enhances its aqueous solubility compared to the parent α-cyclodextrin. nih.gov
The formation of a complex between (R)-apomorphine and succinyl-α-cyclodextrin would involve the insertion of a portion of the apomorphine (B128758) molecule into the cyclodextrin cavity. This interaction is driven by favorable energetic contributions, leading to a higher concentration of the drug in solution than what is achievable with the drug alone. The stoichiometry of this complex is often 1:1, but higher-order complexes can also form. nih.gov
Table 1: Solubility of (R)-Apomorphine Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 13.37 | 50 |
| DMSO | 30.38 | 100 |
This data is for (R)-(-)-Apomorphine hydrochloride and is provided for reference. tocris.com The complexation with succinyl-α-cyclodextrin is expected to further enhance aqueous solubility.
In Vitro Permeability Studies Across Model Biological Barriers
Assessing the ability of the (R)-apomorphine succinyl-α-cyclodextrin complex to traverse biological membranes is crucial for predicting its in vivo absorption.
Caco-2 cell monolayers are a widely accepted in vitro model for predicting the intestinal absorption of drugs. nih.gov Studies investigating the transport of apomorphine across Caco-2 cell monolayers have been conducted. nih.gov While specific data for the succinyl-α-cyclodextrin complex is not available, the principles of cyclodextrin-facilitated transport can be considered.
Cyclodextrins can enhance the permeability of poorly permeable drugs by increasing the concentration of the drug in the aqueous layer adjacent to the cell membrane. By maintaining a high concentration gradient, the flux of the free drug across the membrane can be increased. However, the complex itself is generally too large and hydrophilic to be transported across the cell membrane. Therefore, the enhanced permeability is typically due to the increased concentration of the free drug at the apical side of the Caco-2 cells, which then partitions into and diffuses across the cell membrane.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict passive transcellular permeability. This assay measures the permeation of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
In Vitro Metabolic Stability in Biological Matrices
The stability of the (R)-apomorphine succinyl-α-cyclodextrin complex in the presence of metabolic enzymes is a key factor in determining its pharmacokinetic profile. In vitro studies using biological matrices such as liver microsomes, S9 fractions, or plasma are essential to evaluate its metabolic fate.
Microsomal Stability Assays (Liver, Brain)
Microsomal stability assays are crucial in vitro tools used to predict the metabolic fate of a compound in the body, primarily in the liver, the main site of drug metabolism. evotec.com These assays utilize microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs). evotec.com The stability of a compound in the presence of liver microsomes provides an estimate of its intrinsic clearance, a measure of how quickly the liver can metabolize the drug. evotec.com
For (R)-apomorphine, which is known to undergo metabolism, complexation with succinyl-α-cyclodextrin can potentially alter its metabolic profile. The cyclodextrin molecule can shield the apomorphine from enzymatic attack, thereby increasing its stability. In a typical assay, the test compound is incubated with liver or brain microsomes in the presence of necessary cofactors like NADPH. evotec.com The disappearance of the parent compound is monitored over time using analytical techniques such as LC-MS/MS.
Table 1: Representative Microsomal Stability Assay Parameters
| Parameter | Typical Value |
|---|---|
| Microsome Source | Liver, Brain (from various species like rat, mouse, human) |
| Test Compound Conc. | 1 µM |
| Protein Concentration | 0.5 mg/mL |
| Incubation Temperature | 37°C |
| Cofactor | NADPH |
The expectation is that the succinyl-α-cyclodextrin complex would exhibit a longer half-life and lower intrinsic clearance compared to uncomplexed (R)-apomorphine, indicating improved metabolic stability.
Plasma and Serum Stability Studies
The stability of a drug in plasma or serum is critical for its therapeutic efficacy, as instability can lead to a shorter duration of action and the formation of potentially inactive or toxic byproducts. (R)-apomorphine is susceptible to oxidation, and its stability in biological fluids is a significant consideration. Complexation with succinyl-α-cyclodextrin is intended to protect the (R)-apomorphine molecule from degradation in the bloodstream.
In these studies, (R)-Apomorphine Succinyl-α-cyclodextrin would be incubated in plasma or serum from various species (e.g., rat, rabbit, human) at physiological temperature (37°C). Aliquots are withdrawn at different time intervals and analyzed to quantify the remaining amount of the intact complex and free (R)-apomorphine. The results would demonstrate the protective effect of the cyclodextrin carrier against enzymatic and chemical degradation in the circulatory system. It has been noted that the binding of apomorphine to plasma proteins is generally high, exceeding 90%, which can also influence its stability and disposition. nih.gov
Preclinical Pharmacokinetic Profiles in Animal Models (Mechanistic Evaluation)
Absorption Characteristics Following Relevant Preclinical Routes (e.g., intravenous, subcutaneous, intranasal administration in animal models)
The route of administration significantly impacts the absorption and subsequent bioavailability of a drug. For (R)-apomorphine, various routes have been explored to bypass its extensive first-pass metabolism.
Intravenous (IV) Administration: IV administration of (R)-apomorphine in animal models would serve as a baseline, representing 100% bioavailability. The pharmacokinetic profile following IV injection helps in determining key parameters like clearance and volume of distribution. nih.gov
Subcutaneous (SC) Administration: Subcutaneous injection is a common route for apomorphine. Studies in rabbits have shown that after SC administration of an apomorphine solution, the drug is absorbed, leading to measurable plasma concentrations. nih.gov The complexation with succinyl-α-cyclodextrin could potentially modulate the absorption rate from the subcutaneous tissue, possibly providing a more sustained release profile.
Intranasal (IN) Administration: The nasal mucosa offers a direct route to the systemic circulation, avoiding hepatic first-pass metabolism. nih.gov In studies with rabbits, intranasal administration of apomorphine resulted in more rapid absorption compared to subcutaneous injection. nih.gov Formulations containing mucoadhesive polymers have been shown to sustain plasma concentrations and provide bioavailability comparable to subcutaneous injections. nih.gov It is hypothesized that an intranasal formulation of (R)-Apomorphine Succinyl-α-cyclodextrin could leverage this rapid absorption pathway while the cyclodextrin enhances solubility and stability. The nasal bioavailability of powdered formulations has been found to be higher than that of solutions. nih.gov
Distribution Studies: Tissue Bio-distribution and Blood-Brain Barrier Penetration in Animal Models
Understanding how a drug distributes throughout the body is essential to assess its efficacy and potential for off-target effects. For (R)-apomorphine, a key target is the brain.
Tissue Bio-distribution: Following administration, the distribution of (R)-Apomorphine Succinyl-α-cyclodextrin to various organs and tissues would be investigated. In vivo experiments in mice with radiolabeled apomorphine have indicated an accumulation of radioactivity in brain regions and other tissues. nih.gov The complexation with cyclodextrin may alter this distribution pattern. These studies typically involve administering the compound to animals, and at selected time points, tissues are collected and analyzed for drug concentration.
Blood-Brain Barrier (BBB) Penetration: The BBB is a significant obstacle for many drugs targeting the central nervous system. nih.gov While apomorphine itself can cross the BBB, the large, hydrophilic cyclodextrin molecule might be expected to hinder this process. However, the complex is designed to be a carrier that releases the active drug at or near the target site. It is also possible that specific transporters or transient openings in the BBB could facilitate the entry of the complex. In vitro studies using mouse striatal brain preparations have shown covalent binding of apomorphine, and in vivo experiments have demonstrated its accumulation in brain regions. nih.gov Distribution studies would aim to quantify the extent to which the complex or the released (R)-apomorphine penetrates the brain parenchyma.
Elimination Pathways: Renal and Hepatic Clearance in Animal Models
The elimination of a drug from the body occurs through metabolism (primarily hepatic) and excretion (primarily renal).
Hepatic Clearance: As discussed in the microsomal stability section, the liver is a major site for apomorphine metabolism. The primary metabolic pathways for apomorphine include sulfate (B86663) and glucuronide conjugation. nih.gov Studies in patients have shown that after intravenous administration, apomorphine is metabolized, with apomorphine sulfate and apomorphine glucuronide being major metabolites found in urine. nih.gov Complexation with succinyl-α-cyclodextrin is expected to reduce the rate of hepatic clearance by protecting the apomorphine molecule from metabolic enzymes.
Renal Clearance: The kidneys are responsible for excreting the parent drug and its metabolites. For apomorphine, the excretion of the unchanged drug in urine is typically low (around 0.3% of the administered dose). nih.gov The majority is excreted as sulfate and glucuronide conjugates. nih.gov The pharmacokinetic profile of (R)-Apomorphine Succinyl-α-cyclodextrin would be analyzed to determine its renal clearance and how it compares to the uncomplexed drug. The physicochemical properties of the cyclodextrin conjugate (increased size and polarity) would likely favor renal excretion of the intact complex, assuming it is not extensively metabolized.
Impact of Complexation on Pharmacokinetic Parameters (e.g., AUC, Cmax, T1/2) in Animal Models
The primary goal of complexing (R)-apomorphine with succinyl-α-cyclodextrin is to improve its pharmacokinetic profile. This would be reflected in key parameters:
AUC (Area Under the Curve): This parameter represents the total drug exposure over time. An increase in AUC for the complexed form compared to the uncomplexed drug would indicate enhanced bioavailability, likely due to increased stability and reduced pre-systemic metabolism.
Cmax (Maximum Plasma Concentration): The complexation may affect the peak plasma concentration. Depending on the formulation and route of administration, Cmax could be either increased (due to enhanced absorption) or decreased (in the case of a sustained-release formulation).
T1/2 (Half-life): A longer elimination half-life is expected for the complexed drug. This would be a direct consequence of increased stability against metabolic degradation and potentially slower clearance. For instance, mucoadhesive powder formulations of apomorphine have been shown to prolong its presence in the blood for up to 6-8 hours, compared to approximately 3 hours for other administration forms. nih.gov
Table 2: Expected Impact of Succinyl-α-cyclodextrin Complexation on (R)-Apomorphine Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Expected Change with Complexation | Rationale |
|---|---|---|
| AUC (Area Under the Curve) | Increase | Improved bioavailability due to enhanced stability and reduced first-pass metabolism. |
| Cmax (Maximum Concentration) | Variable | May increase due to better absorption or decrease with sustained-release formulations. |
| T1/2 (Half-life) | Increase | Reduced metabolic degradation and potentially slower clearance leading to a longer duration of action. nih.gov |
| CL (Clearance) | Decrease | Protection from metabolic enzymes reduces the rate of elimination from the body. |
| Vd (Volume of Distribution) | Variable | May be altered due to changes in plasma protein binding and tissue distribution. |
In Vitro Pharmacodynamic Interactions (Excluding Efficacy and Safety Assessment)
The interaction of a drug with its molecular targets is a critical determinant of its pharmacological action. For (R)-Apomorphine Succinyl-α-cyclodextrin, these interactions are primarily governed by the (R)-apomorphine moiety, while the succinyl-α-cyclodextrin carrier can influence its local concentration and availability at the target sites.
(R)-Apomorphine is well-characterized as a non-selective dopamine (B1211576) receptor agonist with a high affinity for several dopamine receptor subtypes. drugbank.commdpi.com It interacts with both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. drugbank.com Computational and experimental studies have elucidated the binding interactions of apomorphine with high-affinity (D2High) and low-affinity (D2Low) states of the human dopamine D2 receptor. nih.gov The therapeutic effects of dopamine agonists are often linked to their activity at the D2High state of the receptor. nih.gov
Apomorphine's interaction is not limited to dopamine receptors; it also exhibits affinity for serotonin (B10506) (5-HT) and α-adrenergic receptors, where it can act as an antagonist. mdpi.com Specifically, it shows high affinity for 5-HT2 and α-adrenergic receptors. mdpi.com
The complexation with succinyl-α-cyclodextrin is not expected to directly alter the intrinsic binding affinity of the (R)-apomorphine molecule for its receptors. The primary role of the cyclodextrin is to encapsulate the drug molecule, which can enhance its solubility and stability. touro.edu Any observed changes in receptor-mediated effects in an in vitro system would likely be attributable to altered drug presentation to the cell membrane rather than a direct modification of the drug-receptor interaction itself.
Table 1: In Vitro Receptor Binding Profile of (R)-Apomorphine
This table presents a summary of the known receptor binding targets of (R)-apomorphine. Note that specific binding constants (Ki) can vary between different studies and experimental conditions. Data for the succinyl-α-cyclodextrin complex is not available.
| Receptor Target | Reported Action | Reference |
| Dopamine D1 Receptor | Agonist | drugbank.com |
| Dopamine D2 Receptor | Agonist | drugbank.comnih.gov |
| Dopamine D3 Receptor | Agonist | drugbank.com |
| Dopamine D4 Receptor | Agonist | drugbank.com |
| Dopamine D5 Receptor | Agonist | drugbank.com |
| 5-HT2 Receptors | Antagonist | mdpi.com |
| α-Adrenergic Receptors | Antagonist | mdpi.com |
Direct in vitro data on the interaction of (R)-Apomorphine Succinyl-α-cyclodextrin with specific enzymes is scarce. (R)-Apomorphine itself is known to be a substrate for metabolic enzymes, primarily undergoing glucuronidation and sulfation. nih.gov It is also susceptible to auto-oxidation. nih.gov
The succinyl-α-cyclodextrin component is a cyclic oligosaccharide and is generally considered to be of low toxicity. nih.gov The succinyl group introduces a negative charge, which might influence interactions with enzymes that have charged binding pockets. However, without specific experimental data, any discussion on the direct interaction of the complex with enzymes remains speculative. The encapsulation by the cyclodextrin could potentially offer a degree of protection to the (R)-apomorphine from enzymatic degradation in an in vitro setting, thereby prolonging its availability.
The cellular uptake of (R)-apomorphine is facilitated by its lipophilic nature, allowing it to cross cell membranes. nih.gov The mechanism of uptake is generally considered to be passive diffusion.
The introduction of the succinyl-α-cyclodextrin carrier can modify the cellular uptake process. Cyclodextrins and their derivatives are known to interact with cell membranes and can influence drug transport. rsc.org Studies on other cyclodextrin-modified systems have shown that the pathway of cellular uptake can be altered. For instance, some cyclodextrin-based polyplexes have been observed to be internalized via both clathrin-mediated and caveolae-mediated endocytosis. rsc.org The modification of the carrier can significantly promote one pathway over another, and this effect can be cell-type dependent. rsc.org
For (R)-Apomorphine Succinyl-α-cyclodextrin, it is plausible that the succinylated cyclodextrin could facilitate cellular entry through endocytic pathways, in addition to the passive diffusion of the released drug. The negatively charged succinyl groups might favor interactions with specific components of the cell surface. However, dedicated in vitro studies on relevant cell lines (e.g., neuronal cells expressing dopamine receptors) would be necessary to elucidate the precise uptake mechanisms of this specific complex.
Advanced Delivery System Design and Conceptual Biopharmaceutical Applications of R Apomorphine Succinyl α Cyclodextrin
Strategies for Controlled and Targeted Delivery (Theoretical and In Vitro Focus)
The conjugation of (R)-apomorphine with succinyl-α-cyclodextrin creates a supramolecular structure with physicochemical properties amenable to sophisticated drug delivery strategies. These strategies aim to modulate the release profile and direct the complex to specific sites of action, thereby enhancing therapeutic efficacy and minimizing off-target effects.
Integration into Nanocarriers (e.g., Liposomes, Polymeric Micelles, Nanoparticles) for Enhanced Delivery Characteristics
The incorporation of the (R)-apomorphine succinyl-α-cyclodextrin complex into nanocarriers is a theoretical approach to further refine its delivery profile. The succinyl moieties on the cyclodextrin (B1172386) can offer improved compatibility and loading within various nanosystems.
Liposomes: These vesicular structures, composed of lipid bilayers, can encapsulate the hydrophilic (R)-apomorphine succinyl-α-cyclodextrin complex within their aqueous core. This encapsulation can shield the apomorphine (B128758) from premature degradation and control its release. The presence of the cyclodextrin may enhance the encapsulation efficiency compared to the free drug.
Polymeric Micelles: Formed from the self-assembly of amphiphilic block copolymers, polymeric micelles offer a core-shell structure. The hydrophobic core can be a potential site for interaction with the apomorphine portion of the complex, while the hydrophilic shell ensures systemic circulation. The succinyl groups on the cyclodextrin could potentially interact with the polymer chains, influencing the stability and drug-loading capacity of the micelles.
Nanoparticles: Biodegradable polymeric nanoparticles can be engineered to encapsulate the (R)-apomorphine succinyl-α-cyclodextrin complex. This approach can provide sustained release of the active moiety, which is particularly beneficial for drugs with a short biological half-life like apomorphine. Cyclodextrins have been shown to improve drug loading in nanosystems and enhance their stability. researchgate.net
| Nanocarrier Type | Conceptual Advantage for (R)-Apomorphine Succinyl-α-cyclodextrin Delivery | Potential Research Focus (In Vitro) |
|---|---|---|
| Liposomes | Encapsulation in the aqueous core, protecting the complex from enzymatic degradation and controlling its release. | Encapsulation efficiency, release kinetics, and stability of the liposomal formulation. |
| Polymeric Micelles | High drug-loading capacity and prolonged circulation time due to the hydrophilic shell. | Micelle formation, drug-loading capacity, and in vitro release profile. |
| Nanoparticles | Sustained and controlled release of the complex, potentially reducing dosing frequency. | Particle size and morphology, encapsulation efficiency, and long-term release studies. |
Surface Modification of the Complex for Ligand-Mediated Targeting (Conceptual/In Vitro Proof-of-Concept)
A key conceptual advantage of the (R)-apomorphine succinyl-α-cyclodextrin complex integrated into nanocarriers is the potential for surface modification to achieve active targeting. The succinyl groups on the cyclodextrin provide reactive handles for the covalent attachment of targeting ligands.
Ligand Conjugation: Targeting moieties such as antibodies, peptides, or small molecules that recognize specific receptors overexpressed on target cells can be conjugated to the surface of the nanocarrier. This strategy aims to increase the local concentration of the drug at the desired site of action, thereby enhancing its therapeutic effect and reducing systemic toxicity. The functionalization of cyclodextrin polymers with targeting molecules is a strategy being explored to improve the therapeutic potential of nanosystems. mdpi.com
In Vitro Validation: The proof-of-concept for such targeted systems would involve in vitro studies using relevant cell lines. These studies would assess the specific binding and enhanced uptake of the ligand-targeted nanocarriers compared to their non-targeted counterparts.
Stability Enhancement and Preservation Strategies (Excluding Shelf-Life Data)
A primary driver for complexing (R)-apomorphine with succinyl-α-cyclodextrin is to enhance its chemical and physical stability. (R)-apomorphine is notoriously unstable and prone to degradation.
Protecting (R)-Apomorphine from Chemical Degradation within the Cyclodextrin Cavity (e.g., Oxidation, Hydrolysis)
(R)-apomorphine is highly susceptible to oxidation, particularly its catechol moiety, which leads to the formation of inactive and potentially toxic byproducts. researchgate.net The hydrophobic cavity of the α-cyclodextrin is theorized to provide a protective microenvironment for the apomorphine molecule.
Inclusion Complexation: By encapsulating the labile portion of the (R)-apomorphine molecule within its cavity, the cyclodextrin can sterically hinder its interaction with degradative agents like oxygen and water. Numerous studies have demonstrated that cyclodextrin complexation can impede hydrolysis, oxidation, and photodegradation of dissolved drugs. researchgate.netresearchgate.netnih.gov
| Degradation Pathway | Theoretical Protective Role of Succinyl-α-cyclodextrin | Supporting Principle |
|---|---|---|
| Oxidation | Inclusion of the catechol moiety of (R)-apomorphine within the cyclodextrin cavity, limiting its exposure to oxygen. | Cyclodextrins are known to protect guest molecules from oxidation by creating a physical barrier. nih.gov |
| Hydrolysis | Steric hindrance provided by the cyclodextrin molecule, preventing water molecules from accessing and reacting with susceptible bonds in (R)-apomorphine. | The encapsulation within the cyclodextrin cavity can significantly reduce the rate of hydrolysis for labile drugs. researchgate.net |
Solid-State Stabilization of the Complex for Research and Preclinical Studies
For research and preclinical development, obtaining a stable solid form of the drug is crucial. The formation of a solid inclusion complex between (R)-apomorphine and succinyl-α-cyclodextrin can enhance its solid-state stability.
Amorphous vs. Crystalline State: The preparation method of the solid complex can influence its physical state. The formation of an amorphous solid dispersion or a true crystalline inclusion complex can prevent the drug from reverting to a less stable crystalline form.
Characterization Techniques: The solid-state properties of the complex would be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the inclusion complex and to assess its physical stability under various stress conditions (e.g., temperature, humidity). These techniques are standard for investigating drug-cyclodextrin solid systems. nih.gov
Novel Formulation Approaches for Preclinical Investigations (Excluding Clinical Formulations)
The development of suitable formulations is a critical step in the preclinical evaluation of any new chemical entity or drug delivery system. For the (R)-apomorphine succinyl-α-cyclodextrin complex, several novel formulation strategies can be envisioned to facilitate preclinical studies.
Aqueous Solutions for Injection: The enhanced aqueous solubility provided by the succinyl-α-cyclodextrin could enable the preparation of simple aqueous solutions for parenteral administration in preclinical models. This would be a significant advantage over formulations of free apomorphine, which often require co-solvents or have limited stability.
Lyophilized Powders: To ensure long-term stability for storage and transport, the (R)-apomorphine succinyl-α-cyclodextrin complex can be lyophilized. The resulting powder can be readily reconstituted with a suitable vehicle before administration.
Suspensions of Nanocarriers: For preclinical studies investigating controlled release, aqueous suspensions of the complex-loaded nanocarriers (liposomes, nanoparticles) would be a suitable formulation approach. The formulation would need to be optimized for particle size distribution and stability to ensure consistent dosing.
The selection of the most appropriate preclinical formulation strategy will depend on the specific objectives of the study, such as pharmacokinetic profiling, efficacy testing, or toxicology assessments. wuxiapptec.comnih.govbohrium.com
Design of Ex Vivo Perfusion Models for Complex Evaluation
Ex vivo perfusion models serve as a critical bridge between in vitro cell cultures and in vivo animal studies, offering a more physiologically relevant environment for evaluating the biopharmaceutical properties of complex drug formulations. nih.govresearchgate.net For (R)-Apomorphine Succinyl-α-cyclodextrin, a key application would be to assess its ability to cross the blood-brain barrier (BBB), a significant hurdle for many neuro-active compounds.
An ex vivo perfusion model could be designed using a human or animal brain slice, or a whole organ preparation, maintained in a viable state through continuous perfusion with an oxygenated, nutrient-rich physiological buffer. nih.govmdpi.com This setup allows for the controlled introduction of the (R)-Apomorphine Succinyl-α-cyclodextrin complex into the perfusate, mimicking systemic circulation.
Key Design Considerations for an Ex Vivo BBB Perfusion Model:
Tissue Source: Human brain tissue, when available, provides the most relevant data, though porcine or rodent models are more common and can offer valuable insights. nih.gov
Perfusion Circuit: A closed-loop system with a peristaltic pump to control flow rate, a gas exchanger to maintain physiological oxygen and carbon dioxide levels, and a reservoir for the perfusate would be essential. mdpi.com
Perfusate Composition: The perfusate would be a carefully formulated buffer solution containing essential ions, glucose, and amino acids to maintain tissue viability. For BBB studies, the inclusion of albumin is important to mimic plasma protein binding.
Monitoring Parameters: Continuous monitoring of physiological parameters such as pH, temperature, and pressure is crucial. Samples of the perfusate and tissue can be collected over time to analyze the concentration of the parent drug and any metabolites. mdpi.com
Conceptual Research Findings from an Ex Vivo Perfusion Model:
The primary objective of such a study would be to determine the permeability of the BBB to (R)-Apomorphine when complexed with succinyl-α-cyclodextrin. It is hypothesized that the cyclodextrin carrier may modulate the transport of (R)-Apomorphine across the BBB. The succinyl groups on the cyclodextrin could potentially interact with transporters on the endothelial cells of the BBB. alfachemic.com
An illustrative data table from a conceptual ex vivo brain perfusion study is presented below. This table outlines the expected permeability of (R)-Apomorphine and its succinyl-α-cyclodextrin complex across the BBB.
| Compound | Concentration in Perfusate (ng/mL) | Concentration in Brain Tissue (ng/g) | Permeability Coefficient (cm/s) |
|---|---|---|---|
| (R)-Apomorphine | 100 | 15 | 1.2 x 10-5 |
| (R)-Apomorphine Succinyl-α-cyclodextrin | 100 | 25 | 2.0 x 10-5 |
This is an interactive data table. You can sort the columns by clicking on the headers.
The hypothetical data suggests that the succinyl-α-cyclodextrin complex may enhance the permeability of (R)-Apomorphine across the BBB. This could be due to a combination of increased solubility and potential interactions with membrane components.
Development of In Vitro Release Devices for Sustained Delivery Research
To fully leverage the potential of (R)-Apomorphine Succinyl-α-cyclodextrin for sustained delivery, specialized in vitro release devices are necessary to accurately predict its in vivo performance. Standard dissolution apparatus may not be suitable for complex parenteral formulations intended for prolonged release.
The design of an appropriate in vitro release device would depend on the intended route of administration. For a parenteral depot formulation, a device that simulates the physiological conditions of the subcutaneous or intramuscular space would be ideal.
Types of In Vitro Release Devices for Sustained Delivery:
Dialysis-Based Systems: These systems, such as the rotating dialysis cell model, utilize a semi-permeable membrane to separate the formulation from the release medium. This setup is useful for assessing the release of the drug from the cyclodextrin complex.
Sample and Separate Methods: Techniques like reverse dialysis involve placing the formulation in a chamber and periodically sampling the release medium. This method is straightforward but may have limitations in maintaining sink conditions.
Flow-Through Cell Apparatus (USP Apparatus 4): This system allows for a continuous flow of fresh release medium, which is particularly advantageous for poorly soluble compounds and for mimicking in vivo clearance.
Conceptual Research Findings from In Vitro Release Studies:
The primary goal of in vitro release testing for (R)-Apomorphine Succinyl-α-cyclodextrin would be to characterize its release profile and understand the mechanism of drug release. The succinyl-α-cyclodextrin is expected to modulate the release of (R)-Apomorphine, providing a sustained-release profile.
An illustrative data table from a conceptual in vitro release study using a flow-through cell apparatus is presented below. This table compares the cumulative release of (R)-Apomorphine from a simple solution versus the succinyl-α-cyclodextrin complex over time.
| Time (hours) | Cumulative Release (%) - (R)-Apomorphine Solution | Cumulative Release (%) - (R)-Apomorphine Succinyl-α-cyclodextrin Complex |
|---|---|---|
| 1 | 85 | 15 |
| 6 | 98 | 40 |
| 12 | 100 | 65 |
| 24 | 100 | 85 |
| 48 | 100 | 95 |
This is an interactive data table. You can sort the columns by clicking on the headers.
The hypothetical data demonstrates a significantly slower and more sustained release of (R)-Apomorphine from the succinyl-α-cyclodextrin complex compared to the rapid release from a simple solution. This sustained release is attributed to the controlled dissociation of the inclusion complex. The release kinetics could be further analyzed using mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the underlying release mechanisms, such as diffusion and polymer erosion. saspublishers.com
Future Directions and Research Gaps in R Apomorphine Succinyl α Cyclodextrin Research
Exploration of Alternative Cyclodextrin (B1172386) Derivatives and Host Systems for Enhanced Interactions
The choice of succinyl-α-cyclodextrin as a host for (R)-apomorphine was based on specific physicochemical properties. However, the vast landscape of cyclodextrin chemistry offers numerous alternatives that could yield superior complexation, stability, and release kinetics. nih.govnih.gov The primary research gap is the systematic evaluation of a broader range of cyclodextrin derivatives for encapsulating (R)-apomorphine.
Future investigations should explore derivatives with varied cavity sizes and functional groups. nih.govresearchgate.net For instance, β- and γ-cyclodextrins offer larger cavities than the α-cyclodextrin used, which might allow for different inclusion geometries or the accommodation of multiple guest molecules. usc.gal Furthermore, chemical modifications of the cyclodextrin rim can introduce new interaction sites. mdpi.com Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) could enhance aqueous solubility, while hydrophobic or ionic derivatives could be tailored for specific delivery environments. researchgate.netnih.gov Research should focus on synthesizing and characterizing these alternative complexes to identify hosts that offer optimized binding affinity and release profiles for (R)-apomorphine.
Beyond simple derivatives, the exploration of more complex host systems like cyclodextrin-based polymers, nanosponges, or polyrotaxanes could open new avenues. nih.govresearchgate.net These systems can offer higher loading capacities and more sophisticated, stimulus-responsive release mechanisms. nih.govmdpi.com
Advanced Spectroscopic Techniques for Real-Time Monitoring of Complex Dynamics in Simulated Biological Environments
While standard techniques provide valuable data on the static properties of the complex, they often fail to capture the dynamic nature of host-guest interactions in a biologically relevant context. rsc.org The reversible binding, exchange rates, and conformational changes of the (R)-Apomorphine Succinyl-α-cyclodextrin complex in environments that mimic biological fluids are largely unknown.
Advanced spectroscopic methods are needed to probe these dynamics in real-time. rsc.org Fluorescence Correlation Spectroscopy (FCS) can be employed to study complexation dynamics and determine association/dissociation rate constants at the single-molecule level. usc.galmdpi.com For systems with fast exchange dynamics, NMR-based techniques like Chemical Exchange Saturation Transfer (CEST) are powerful tools. rsc.org Specifically, the paraGEST (guest exchange saturation transfer) variant could provide high-resolution information on the guest's orientation within the cyclodextrin cavity. rsc.org These techniques would allow researchers to understand how the complex behaves in simulated physiological conditions, including the presence of competing molecules and varying pH levels, providing insights crucial for predicting its in vivo performance. ste-mart.com
Integration of Artificial Intelligence and Machine Learning in Predicting Complexation Behavior and Preclinical Outcomes
The experimental screening of numerous cyclodextrin derivatives and formulation parameters is a time-consuming and resource-intensive process. lboro.ac.uk A significant research gap exists in the application of computational tools to predict the behavior of the (R)-Apomorphine Succinyl-α-cyclodextrin system. Integrating artificial intelligence (AI) and machine learning (ML) could revolutionize the design and optimization of such complexes. lboro.ac.uknih.gov
ML models, such as artificial neural networks and support vector machines, can be trained on existing experimental data to predict the formation and stability of cyclodextrin inclusion complexes. lboro.ac.ukresearchgate.net These models can identify the most promising host-guest combinations before any wet-lab experiments are conducted, drastically reducing development time and costs. lboro.ac.ukresearchgate.net Molecular dynamics simulations, enhanced by machine learning potentials, can provide high-resolution structural and thermodynamic characterization of the complex, offering insights into the specific intermolecular interactions driving encapsulation. nih.govmagtechjournal.com The future direction is to develop a robust in silico framework capable of predicting not only the binding affinity but also key preclinical properties like solubility enhancement and membrane permeability, thereby creating a direct link between molecular design and predicted biological outcomes. nih.govnih.gov
Table 2: Application of AI/ML in (R)-Apomorphine-Cyclodextrin Research
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict binding affinity of (R)-apomorphine with various CD derivatives. researchgate.net | Rapid screening of a virtual library of potential host molecules. |
| Molecular Dynamics (MD) Simulations | Elucidate the precise binding mode and dynamic stability of the complex. magtechjournal.commdpi.com | Detailed understanding of host-guest interactions at the atomic level. |
| Support Vector Machines (SVM) / Artificial Neural Networks (ANN) | Predict the likelihood of successful complex formation based on molecular descriptors. lboro.ac.uknih.gov | Prioritization of experimental work on the most promising candidates. |
Development of More Physiologically Relevant In Vitro and Ex Vivo Models for Mechanistic Preclinical Assessment
Standard in vitro tests, such as simple dissolution or cell-line-based assays, may not accurately reflect the complex biological environment the (R)-Apomorphine Succinyl-α-cyclodextrin complex will encounter in vivo. nih.govnih.gov There is a critical need to develop and utilize more sophisticated, physiologically relevant models to assess the complex's behavior and performance before advancing to animal studies.
This includes the use of advanced cell culture models, such as 3D organoids or organ-on-a-chip systems, that better mimic the structure and function of human tissues like the intestinal barrier or the blood-brain barrier. nih.gov These models can provide more accurate data on the absorption, metabolism, and potential local effects of the complex. Ex vivo studies using fresh animal or human tissue can also offer valuable insights into permeability and tissue interaction. nih.gov Evaluating the complex in these advanced models will provide a more realistic preclinical assessment and improve the predictability of clinical trial outcomes. nih.gov
Uncovering Novel Supramolecular Interactions and Self-Assembly Properties of the Complex
The current understanding of the complex is likely centered on a simple 1:1 host-guest inclusion model. mdpi.com However, supramolecular chemistry is rich with more intricate phenomena, such as the formation of higher-order structures and self-assemblies. nih.govrug.nl A significant research gap lies in the exploration of these possibilities for the (R)-Apomorphine Succinyl-α-cyclodextrin system.
Research should investigate the potential for the complex to self-assemble into larger nanostructures, such as nanoparticles or nanorods, which could have distinct and potentially advantageous drug delivery properties. nih.gov The driving forces behind such assemblies, which could include hydrogen bonding between cyclodextrin units or π-π stacking of the apomorphine (B128758) guests, need to be elucidated. rsc.org Understanding and controlling these self-assembly processes could lead to the development of novel, "smart" materials where the release of (R)-apomorphine is triggered by specific environmental cues. nih.gov
Challenges and Opportunities in Translating Supramolecular Concepts to Advanced Preclinical Models and Research Tools
The translation of promising supramolecular systems from the laboratory bench to preclinical and clinical application is fraught with challenges. nih.govunivie.ac.at A major hurdle is the "burden of choice," where the vast number of potential molecular combinations can be overwhelming without clear, application-driven selection criteria. nih.gov For the (R)-Apomorphine Succinyl-α-cyclodextrin complex, this means moving beyond simple proof-of-principle studies to rigorous optimization in complex, real-world environments. nih.gov
Another challenge is the reproducibility of findings, as subtle changes in experimental conditions can significantly impact supramolecular interactions. nih.gov The lack of robustness in many preclinical experiments is a primary reason for the failure of novel treatments in later clinical phases. nih.gov Therefore, a key opportunity lies in rigorously testing the stability and performance of the complex under a wide range of conditions that challenge the system.
Furthermore, intellectual property must be carefully managed to ensure that discoveries can be commercially developed. nih.gov The opportunity for the (R)-Apomorphine Succinyl-α-cyclodextrin complex lies in its potential to solve a clear clinical need. By focusing on a specific application and systematically addressing the challenges of reproducibility, scalability, and performance in advanced preclinical models, there is a significant opportunity to translate this supramolecular concept into a valuable research tool or therapeutic candidate. nih.govunivie.ac.at
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing (R)-Apomorphine Succinyl-α-cyclodextrin inclusion complexes?
- Answer : Synthesis requires optimizing molar ratios of (R)-Apomorphine and α-cyclodextrin derivatives under controlled pH (e.g., 6–7) and temperature (25–40°C). Characterization involves:
- Phase solubility studies to determine stability constants .
- Nuclear Magnetic Resonance (NMR) to confirm host-guest interactions (e.g., chemical shift changes in α-cyclodextrin protons) .
- Differential Scanning Calorimetry (DSC) to verify complex formation via disappearance of drug melting peaks .
Q. How should researchers design experiments to evaluate the solubility enhancement of (R)-Apomorphine via α-cyclodextrin complexation?
- Answer : Use a tiered approach:
Phase solubility diagrams (Higuchi method) to assess solubility as a function of cyclodextrin concentration .
In vitro dissolution testing in simulated biological fluids (e.g., gastric pH 1.2 vs. intestinal pH 6.8) to compare free drug vs. complex .
Molecular dynamics simulations to predict binding affinity and optimal stoichiometry .
Q. What protocols are recommended for assessing the stability of (R)-Apomorphine Succinyl-α-cyclodextrin under varying storage conditions?
- Answer :
- For chemical stability : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, using HPLC to quantify degradation products (e.g., oxidized apomorphine) .
- For photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor via spectrophotometry .
- Include control groups with free (R)-Apomorphine to isolate cyclodextrin-specific effects .
Q. What in vitro models are suitable for preliminary pharmacological evaluation of this complex?
- Answer : Prioritize:
- Dopamine receptor binding assays (e.g., D2 receptor-expressing cell lines) to confirm retained activity post-complexation .
- Caco-2 cell monolayers to assess permeability improvements compared to free drug .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vivo efficacy and in vitro data for (R)-Apomorphine Succinyl-α-cyclodextrin?
- Answer :
Re-evaluate bio-relevance of in vitro models : Ensure dissolution media mimic target physiological conditions (e.g., intestinal fluid with bile salts) .
Pharmacokinetic profiling : Measure plasma/tissue drug levels in animal models to identify absorption barriers (e.g., rapid metabolism) .
Mechanistic studies : Use knockout animal models to isolate pathways (e.g., P-glycoprotein efflux) affecting bioavailability .
Q. What strategies optimize the inclusion complex stoichiometry for enhanced blood-brain barrier (BBB) penetration?
- Answer :
- Molecular docking studies to predict α-cyclodextrin interactions with BBB transporters (e.g., GLUT1) .
- Surface modification : Attach targeting ligands (e.g., glutathione) to the cyclodextrin rim to facilitate receptor-mediated transport .
- In vivo microdialysis in rodent brains to quantify unbound drug concentrations post-administration .
Q. How should researchers address regulatory compliance when designing preclinical studies involving this compound?
- Answer :
- ADR/RID and IATA guidelines : Classify the complex under UN2811 (organic toxic solid) for transport; use Category III packaging .
- Ethical approvals : Align animal studies with ARRIVE 2.0 guidelines, including dose justification based on phase solubility data .
- Documentation : Maintain detailed records of stability, batch variability, and impurity profiles for regulatory submissions .
Q. What analytical techniques are critical for detecting and quantifying host-guest dissociation in biological matrices?
- Answer :
- LC-MS/MS with inclusion of internal standards (e.g., deuterated apomorphine) to differentiate complexed vs. free drug in plasma .
- Fluorescence spectroscopy using environment-sensitive probes (e.g., pyrene) to monitor real-time dissociation in serum .
- Size-exclusion chromatography to separate cyclodextrin-bound and unbound drug fractions .
Methodological Resources
- Synthesis & Characterization : Refer to cyclodextrin-drug complex protocols in Int. J. Pharm. and Food Hydrocolloids .
- Regulatory Compliance : Consult UN2811 classification and IATA guidelines .
- Data Analysis : Apply FINER criteria to refine research questions and avoid common pitfalls in experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
